2-Amino-4-methoxypyrimidine
Overview
Description
2-Amino-4-methoxypyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It’s known that 2-aminopyrimidine derivatives have been studied for their antitrypanosomal and antiplasmodial activities . These compounds interact with the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It’s known that some 2-aminopyrimidine derivatives exhibit their effects through excited state proton transfer (espt) and excited state double proton transfer (esdpt) processes . These processes involve the transfer of protons from amino or hydroxyl groups (proton donors) to carbonyl oxygen atoms or pyridinyl nitrogen atoms (proton acceptors) in the excited state .
Biochemical Pathways
It’s known that the compound’s fluorescence properties, which are linked to its espt and esdpt processes, can be used in sensors, optoelectronic devices, biological labeling, and information encryption/anti-counterfeiting .
Pharmacokinetics
It’s known that the compound is solid at room temperature and should be stored at 2-8°c . This information might suggest that the compound’s bioavailability could be influenced by its physical form and storage conditions.
Result of Action
It’s known that some 2-aminopyrimidine derivatives exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that the compound could potentially interfere with the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their inhibition or destruction .
Action Environment
The action of 2-Amino-4-methoxypyrimidine can be influenced by various environmental factors. For instance, the compound’s fluorescence properties, which are linked to its ESPT and ESDPT processes, can be affected by the surrounding environment . Additionally, the compound’s stability and efficacy could be influenced by storage conditions, as it should be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and this is likely to be the case with 2-Amino-4-methoxypyrimidine .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways and can interact with various enzymes and cofactors .
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells, and this is likely to be the case with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals
Comparison with Similar Compounds
- 2-Amino-4-methylpyrimidine
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Amino-4-chloropyrimidine
Comparison: 2-Amino-4-methoxypyrimidine is unique due to its methoxy group at the 4-position, which imparts distinct chemical and biological properties. Compared to 2-Amino-4-methylpyrimidine, the methoxy group provides different reactivity and solubility characteristics. The presence of the methoxy group also influences the compound’s interaction with biological targets, potentially enhancing its pharmacological profile .
Properties
IUPAC Name |
4-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLSFXQTQKQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165784 | |
Record name | Pyrimidine, 2-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155-90-8 | |
Record name | 4-Methoxy-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-pyrimidinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methoxypyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidine, 2-amino-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXY-2-PYRIMIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8DOV7S79V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps in the synthesis of 2-amino-4-methoxypyrimidine?
A1: this compound can be synthesized in a two-step process. First, isocytosine undergoes a chlorination reaction to produce 2-amino-4-chloropyrimidine. This intermediate then undergoes a methoxylation reaction, resulting in the formation of this compound. []
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound has been confirmed through various analytical techniques, including ¹H NMR spectroscopy, mass spectrometry (MS), and elemental analysis. []
Q3: Can this compound be used to synthesize other compounds, particularly pharmaceuticals?
A3: Yes, research shows that this compound can be a valuable building block in organic synthesis. For example, it can react with sodium amide in liquid ammonia to produce 4-amino-6-methoxypyrimidine. This compound can then react with N-acetylsulfanilyl chloride, followed by hydrolysis, to yield N¹-(6-methoxy-4-pyrimidinyl)sulfanilamide, a potential sulfa drug. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.